molecular formula C11H9N3O3 B12936600 3-Maleimidobenzoic acid hydrazide

3-Maleimidobenzoic acid hydrazide

Katalognummer: B12936600
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: QSPFBMPIIUUCSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Maleimidobenzoic acid hydrazide: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a maleimide group and a benzoic acid hydrazide moiety, which contribute to its unique reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidobenzoic acid hydrazide typically involves the reaction of maleimide with benzoic acid hydrazide under controlled conditions. One common method includes the use of organic solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Maleimidobenzoic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-Maleimidobenzoic acid hydrazide has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

The mechanism of action of 3-Maleimidobenzoic acid hydrazide involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and drug delivery .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Maleimidobenzoic acid hydrazide is unique due to its specific combination of a maleimide group and a benzoic acid hydrazide moiety. This combination provides distinct reactivity and functionality, making it suitable for a wide range of applications in various fields .

Eigenschaften

Molekularformel

C11H9N3O3

Molekulargewicht

231.21 g/mol

IUPAC-Name

3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide

InChI

InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H

InChI-Schlüssel

QSPFBMPIIUUCSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.